6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWUBYBAUIHOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)OC2C(C1O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976910 |

Source

|

| Record name | 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61371-55-9 |

Source

|

| Record name | Griffonilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Benzofuranone Chemistry

The benzofuranone scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds.[1][2] These structures are of significant interest to the scientific community due to their diverse biological activities, which include anticancer, antiviral, antifungal, and antioxidant properties.[1][3][4] This guide focuses on a specific, yet sparsely documented derivative: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one . Given the nascent stage of research into this particular molecule, this document will serve as a technical guide, leveraging established principles of organic chemistry and data from closely related analogs to predict its chemical properties, propose viable synthetic strategies, and hypothesize its potential biological significance. Our objective is to provide a foundational resource for researchers poised to explore the synthesis and application of this novel compound.

Molecular Architecture and Physicochemical Profile

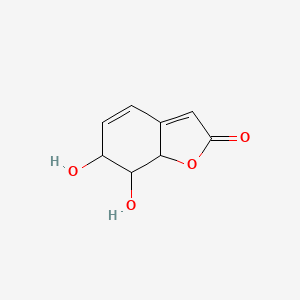

The fundamental structure of this compound features a bicyclic system comprising a dihydropyranone ring fused to a cyclohexene diol. The presence of multiple chiral centers and hydrophilic functional groups dictates its physical and chemical behavior.

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

Due to the lack of experimental data for the target molecule, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic | Basis for Prediction |

| Molecular Formula | C₈H₈O₄ | Structural analysis |

| Molecular Weight | 168.15 g/mol | Calculation from molecular formula |

| Hydrogen Bond Donors | 2 (two hydroxyl groups) | Structural analysis |

| Hydrogen Bond Acceptors | 4 (two hydroxyl oxygens, one ether oxygen, one carbonyl oxygen) | Structural analysis |

| Solubility | Likely soluble in polar protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in nonpolar solvents. | Presence of multiple polar functional groups capable of hydrogen bonding. |

| XLogP3 | < 1.0 | The presence of two hydroxyl groups significantly increases hydrophilicity compared to related structures. |

| Physical Form | Expected to be a solid at room temperature. | Based on the properties of similar polyhydroxylated heterocyclic compounds.[5][6] |

Proposed Strategies for Chemical Synthesis

The synthesis of this compound is anticipated to be a multi-step process, commencing with the formation of a dihydrobenzofuranone core, followed by the introduction of the vicinal diol functionality.

Synthesis of the Dihydrobenzofuranone Core

A common route to the 4,5,6,7-tetrahydro-1-benzofuran-2(4H)-one scaffold involves the reaction of a 1,3-cyclohexanedione with an alpha-halo-acetaldehyde.[7]

Caption: Proposed synthesis of the dihydrobenzofuranone core.

Experimental Protocol (Adapted from established procedures[7]):

-

Reaction Setup: Dissolve 1,3-cyclohexanedione in a suitable solvent such as methanol or water in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Basification: Cool the solution to 0 °C in an ice bath and add a stoichiometric amount of a base like potassium hydroxide or sodium hydroxide. Stir for 30 minutes.

-

Addition of Electrophile: Slowly add a 40-50% aqueous solution of chloroacetaldehyde to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, acidify the solution to a pH below 7 with a dilute acid (e.g., 1N HCl).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 6,7-dihydro-4(5H)-benzofuranone.

Introduction of the Vicinal Diol

With the core structure in hand, the next critical step is the dihydroxylation of the cyclohexene ring. This can be achieved through several established methods.

Caption: Potential routes for vicinal dihydroxylation.

Method A: Osmium Tetroxide Dihydroxylation

This method is known for its high yield and stereospecificity, typically affording syn-diols.

-

Reaction Setup: Dissolve the 6,7-dihydro-4(5H)-benzofuranone in a mixture of acetone and water.

-

Reagent Addition: Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by adding a reducing agent like sodium sulfite or sodium bisulfite.

-

Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Method B: Potassium Permanganate Dihydroxylation

A more classical and cost-effective method, though sometimes less selective.

-

Reaction Setup: Dissolve the starting material in a suitable solvent (e.g., a mixture of t-butanol and water) and cool to 0 °C.

-

Reagent Addition: Slowly add a cold, dilute solution of potassium permanganate (KMnO₄) with vigorous stirring.

-

Reaction: Maintain the temperature at 0 °C and stir until the purple color of the permanganate disappears.

-

Workup: Filter the manganese dioxide byproduct and extract the filtrate with an organic solvent.

-

Purification: Dry the organic extract and purify the product using column chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound will rely heavily on modern spectroscopic techniques. Below are the anticipated spectral data based on its proposed structure and data from related benzofuran derivatives.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H on C-6 | 3.5 - 4.5 | m | Proton attached to a carbon bearing a hydroxyl group. | |

| H on C-7 | 3.5 - 4.5 | m | Proton attached to a carbon bearing a hydroxyl group. | |

| H on C-7a | 4.0 - 5.0 | m | Proton at the ring junction, adjacent to an oxygen atom. | |

| Protons on C-4 & C-5 | 2.0 - 3.0 | m | Methylene protons on the saturated part of the cyclohexene ring. | |

| Protons on C-3 | 2.5 - 3.5 | m | Methylene protons adjacent to the carbonyl group. | |

| -OH Protons | Broad singlet | Exchangeable protons of the hydroxyl groups. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Carbonyl) | 170 - 180 | Carbonyl carbon of a lactone. |

| C-3a | 120 - 140 | Olefinic carbon at the ring junction. |

| C-7b | 140 - 160 | Olefinic carbon adjacent to the ether oxygen. |

| C-6, C-7 | 60 - 80 | Carbons bearing hydroxyl groups. |

| C-7a | 70 - 90 | Carbon at the ring junction, bonded to oxygen. |

| C-3, C-4, C-5 | 20 - 40 | Aliphatic methylene carbons. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C=O (lactone) | 1740 - 1780 | Strong, sharp |

| C-O (ether and alcohol) | 1050 - 1250 | Strong |

| C=C (alkene) | 1640 - 1680 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 168. Key fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl groups, loss of carbon monoxide (CO) from the lactone, and retro-Diels-Alder fragmentation of the cyclohexene ring.

Potential Biological Activity and Therapeutic Applications

While no biological data exists for this compound, the broader class of benzofuranone derivatives exhibits a wide range of pharmacological activities.[4] The introduction of vicinal diols can enhance the antioxidant potential of a molecule by providing readily abstractable hydrogen atoms and the ability to chelate metal ions.

Hypothesized Activities:

-

Antioxidant: The catechol-like moiety on the cyclohexene ring could confer potent radical scavenging activity.

-

Anticancer: Many natural and synthetic benzofurans have demonstrated cytotoxicity against various cancer cell lines.[4][8]

-

Anti-inflammatory: The core structure is found in compounds with anti-inflammatory properties.

-

Enzyme Inhibition: The lactone and diol functionalities could interact with the active sites of various enzymes.

Further research, including in vitro and in vivo studies, is necessary to validate these hypotheses and explore the therapeutic potential of this novel compound.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted chemical properties and potential synthetic routes for this compound. By leveraging data from analogous structures, we have laid a theoretical groundwork for researchers to begin the practical exploration of this promising molecule. The proposed synthetic strategies offer a clear path to obtaining this compound, and the predicted spectroscopic data will be invaluable for its characterization. The hypothesized biological activities, rooted in the known pharmacology of the benzofuranone class, suggest that this novel derivative is a worthy candidate for further investigation in the fields of medicinal chemistry and drug discovery. The next logical steps will be the successful synthesis and purification of the compound, followed by thorough spectroscopic and biological evaluation to confirm the predictions laid out in this guide.

References

- PlantaeDB. (n.d.). (6R,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one.

- LookChem. (n.d.). 6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one.

- Santa Cruz Biotechnology. (n.d.). 6,7-Dihydro-4(5H)-benzofuranone.

- LookChem. (n.d.). Cas 6272-27-1, 6,7-DIHYDROXYCOUMERANONE.

- US EPA. (2023). 3(2H)-Benzofuranone, 6,7-dihydroxy- - Substance Details.

- PubChem. (n.d.). 6,7-Dihydroxycoumaranone.

- NIST. (n.d.). 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). SciFed Journal of Pharmaceutical Chemistry.

- Sigma-Aldrich. (n.d.). 6,7-Dihydroxy-benzofuran-3-one.

- Echemi. (n.d.). Buy 6,7-dihydroxy-1-benzofuran-3-one from JHECHEM CO LTD.

- Zerenler Çalışkan Z, Ay E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry.

- BOC Sciences. (n.d.). CAS 1133-03-5 (6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0317628).

- One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021).

- Sigma-Aldrich. (n.d.). 6,7-Dihydroxy-benzofuran-3-one.

- ChemicalBook. (n.d.). 6,7-Dihydro-4(5H)-benzofuranone synthesis.

- PubChem. (n.d.). Dihydroactinidiolide.

- PubChem. (n.d.). 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one.

-

Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[9]benzofuran derivatives. (2022). Arabian Journal of Chemistry.

- Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.

- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules.

- Benzofurans: A new profile of biological activities. (2015). European Journal of Medicinal Chemistry.

- Three-Component Synthesis of Functionalized 2,3,4,5,6,7-Hexahydro-1-benzofuran Deriv

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (2017).

- PubChem. (n.d.). (6R,7S)-6,7-dihydroxy-3,6-dimethyl-4,5,7,7a-tetrahydro-1-benzofuran-2-one.

- ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.

- mzCloud. (2018). 7 Formyl 4 7' dihydroxy 6 hydroxymethyl 2' 5' 5' 8a' tetramethyl 3' 4' 4a' 5' 6' 7' 8' 8a' octahydro 2'H 3H spiro 1 benzofuran 2 1' naphthalen 6' yl acetate.

- ChemicalBook. (n.d.). Benzofuran(271-89-6) IR Spectrum.

- Natural source, bioactivity and synthesis of benzofuran deriv

- PubChem. (n.d.). (7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one.

- Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (2026). Molecules.

- NIST. (n.d.). 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-.

-

SpectraBase. (n.d.). 1,4-Dihydroxy-6,6,9A-trimethyl-4,5,5A,7,8,9-hexahydro-1H-benzo[E][10]benzofuran-3-one ac derivative (isomer 2) - Optional[13C NMR] - Chemical Shifts. Retrieved from

- PubChem. (n.d.). 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2h-chromen-5-ol.

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6,7-Dihydroxy-benzofuran-3-one | 6272-27-1 [sigmaaldrich.cn]

- 6. 6,7-Dihydroxy-benzofuran-3-one | 6272-27-1 [sigmaaldrich.com]

- 7. 6,7-Dihydro-4(5H)-benzofuranone synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. plantaedb.com [plantaedb.com]

- 10. lookchem.com [lookchem.com]

6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one: Mechanism of Action & Pharmacological Profile

Synonyms: Griffonilide, (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one Related Compounds: Lithospermoside (Glucoside), Lithospermic Acid Primary Class: Dihydrobenzofuranone Lactone

Executive Summary: The Pharmacological Core

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, commonly known as Griffonilide , is a bioactive secondary metabolite isolated from Griffonia simplicifolia, Lithospermum erythrorhizon, and Bauhinia holophylla.[1] Unlike simple benzofurans often associated with toxicity or herbicidal activity (e.g., ethofumesate), Griffonilide exhibits a distinct therapeutic profile characterized by antigonadotropic , anti-inflammatory , and hypoglycemic activities.

Its mechanism of action (MoA) is multifaceted, acting primarily as an endocrine modulator that dampens the Hypothalamic-Pituitary-Gonadal (HPG) axis and as a suppressor of NF-κB-mediated inflammatory signaling.

Key Mechanistic Pillars

| Mechanism Domain | Primary Target/Pathway | Phenotypic Outcome |

| Endocrine Regulation | Anterior Pituitary Gonadotrophs | Inhibition of LH/FSH secretion; Antifertility effect.[1] |

| Inflammation | NF-κB Signaling Complex | Downregulation of iNOS, HO-1, and pro-inflammatory cytokines. |

| Metabolism | Glucose Homeostasis | Improved glucose tolerance; Hypoglycemic activity (via Lithospermoside). |

Structural Basis of Activity

The molecule features a fused bicyclic system: a saturated cyclohexane ring fused to a lactone (gamma-butyrolactone) ring.

-

Pharmacophore: The

-unsaturated lactone moiety (in some tautomers) or the specific stereochemical arrangement of the 6,7-diol system is critical for receptor interaction. -

Bioavailability: In planta, it often exists as Lithospermoside (the 6-O-glucoside), which enhances water solubility and transport. Upon ingestion, hydrolysis by

-glucosidases releases the aglycone Griffonilide.

Chemical Structure Visualization (DOT)

Caption: Conversion of the glucoside Lithospermoside to the active aglycone Griffonilide and key structural determinants.

Mechanism of Action: Endocrine Modulation (Antigonadotropic)

The most distinct property of Griffonilide (and Lithospermum extracts) is the suppression of gonadotropins (LH and FSH) and Thyroid Stimulating Hormone (TSH).

Pathway Interference

Griffonilide does not act as a direct steroid receptor antagonist (it does not competitively displace estradiol or testosterone). Instead, it acts supracellularly or at the level of the pituitary membrane.

-

GnRH Desensitization: It interferes with the pituitary's response to Gonadotropin-Releasing Hormone (GnRH).

-

Direct Enzyme Inhibition: Evidence suggests inhibition of specific proteases or adenylate cyclase activity downstream of the GnRH receptor.

-

TSH Antagonism: It binds to the TSH receptor or TSH itself, preventing the hormone from activating the thyroid gland (Anti-thyroid activity).

Experimental Protocol: Antigonadotropic Assay

Objective: Validate inhibition of LH release in anterior pituitary cell cultures.

-

Cell Culture: Isolate anterior pituitary cells from adult male Sprague-Dawley rats.

-

Treatment: Incubate cells with Griffonilide (0.1, 1, 10

M) for 24 hours. -

Stimulation: Challenge cells with GnRH (10 nM) for 4 hours.

-

Quantification: Measure LH levels in the supernatant using RIA or ELISA.

-

Control: Vehicle-treated cells (Maximum LH release) and Cetrorelix-treated cells (Positive control).

Mechanism of Action: Anti-Inflammatory Signaling

Griffonilide exerts potent anti-inflammatory effects, making it a candidate for treating chronic inflammatory conditions.

NF-κB Pathway Suppression

The molecule blocks the translocation of Nuclear Factor kappa B (NF-κB) to the nucleus.

-

Step 1: In response to LPS (lipopolysaccharide), I

B kinase (IKK) usually phosphorylates I -

Step 2: Griffonilide treatment prevents I

B -

Step 3: NF-κB (p65/p50 dimer) remains sequestered in the cytoplasm.

-

Outcome: Reduced transcription of pro-inflammatory genes (iNOS, COX-2, TNF-

, IL-6).

Signaling Pathway Diagram

Caption: Griffonilide inhibits the NF-κB signaling cascade, preventing the transcription of inflammatory mediators.

Mechanism of Action: Metabolic Regulation (Hypoglycemic)

Recent studies on Bauhinia holophylla have identified Lithospermoside (Griffonilide glucoside) as a key hypoglycemic agent.

-

Target: The exact molecular target is under investigation, but phenotypic data indicates an insulin-sensitizing effect similar to metformin but via a distinct pathway.

-

Effect: Significant reduction in fasting blood glucose and improvement in glucose tolerance tests (GTT) in diabetic mice models.

-

Dosing: Effective at 10 mg/kg b.w. (in vivo mice).

References

-

Isolation and Identification

- Title: Griffonilide and Lithospermoside

-

Source: Dwuma-Badu, D. et al. (1976).[2] Lloydia, 39(6), 385–390.

- Context: First isolation and structural characteriz

-

Antigonadotropic Activity

-

Hypoglycemic Activity

- Anti-Inflammatory Mechanisms: Title: Treating Chronic Wounds Using Photoactive Metabolites: Data Mining the Chinese Pharmacopoeia. Source: Thieme Connect (Planta Medica, 2021).

-

Chemical Data

- Title: Griffonilide | C8H8O4 | CID 100341.

- Source: PubChem.

-

URL:[Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. The antigonadotropic activity of Lithospermum ruderale I. The lack of steroid-like activity at the receptor level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Hypoglycemic active principles from the leaves of Bauhinia holophylla: Comprehensive phytochemical characterization and in vivo activity profile | PLOS One [journals.plos.org]

Spectroscopic Elucidation of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the precise and unambiguous structural determination of novel chemical entities is paramount. Natural products and their derivatives continue to be a fertile source of inspiration for new therapeutic agents. Among these, the benzofuranone scaffold is a privileged structure, present in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the spectroscopic characterization of a specific, synthetically challenging target: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one.

While direct experimental data for this exact molecule is not yet widely published, this guide will leverage established spectroscopic principles and data from closely related analogues to provide a robust predictive framework for its characterization. We will delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural outlines but also the underlying scientific rationale for experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural elucidation of complex small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with the stereochemical complexity of this compound, a suite of 1D and 2D NMR experiments is essential.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to provide a comprehensive NMR dataset for unambiguous structure determination.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical; for observing the exchangeable hydroxyl protons, DMSO-d₆ is often preferred as it slows down the proton exchange rate.[1][2]

-

Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.

2. 1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to visualize the overall proton environment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, which is invaluable for assigning the saturated portion of the molecule.

3. 2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton spin-spin coupling networks, allowing for the tracing of connected protons within the molecule.[3][4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached protons.[3][5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different spin systems identified in the COSY spectrum and in identifying the positions of quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry of the molecule, particularly the relative orientation of the hydroxyl groups and the protons on the dihydrofuran ring.

Caption: Predicted major fragmentation pathways for protonated this compound.

-

Loss of Water: The two hydroxyl groups make the molecule susceptible to sequential losses of water molecules (18 Da), leading to fragment ions at m/z 151 and m/z 133.

-

Loss of Carbon Monoxide: The lactone functionality can undergo a characteristic loss of carbon monoxide (28 Da), resulting in a fragment ion at m/z 141.

-

Combined Losses: A combination of these losses, such as the loss of water followed by the loss of carbon monoxide, would yield a fragment at m/z 123.

Conclusion

The structural elucidation of this compound, while challenging due to its stereochemistry and the current lack of published experimental data, is readily achievable through a systematic and multi-faceted spectroscopic approach. By employing a comprehensive suite of 1D and 2D NMR experiments, coupled with IR spectroscopy and high-resolution mass spectrometry, researchers can confidently determine the constitution and stereochemistry of this and related novel compounds. The predictive data and methodologies outlined in this guide provide a solid foundation for these investigations, empowering drug discovery professionals to accelerate their research and development efforts.

References

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

-

Chemistry & Biodiversity. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

-

SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]

-

University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Available from: [Link]

-

PubMed. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available from: [Link]

-

PubMed. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Available from: [Link]

-

PubMed. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available from: [Link]

-

Reddit. Hydroxyl Groups in NMR : r/Chempros. Available from: [Link]

-

ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available from: [Link]

-

ACS Publications. Efficient Application of 2D NMR Correlation Information in Computer-Assisted Structure Elucidation of Complex Natural Products. Available from: [Link]

-

SciELO. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

-

ResearchGate. Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available from: [Link]

-

ResearchGate. ATR-IR spectra of all lactones produced (in black, preceded by “L” in the legend) compared to the corresponding precursor cyclic ketones (in blue, preceded by “K” in the legend). Available from: [Link]

-

ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. Available from: [Link]

-

NIST WebBook. 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone. Available from: [Link]

-

RSC Publishing. 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Available from: [Link]

-

Chemistry Stack Exchange. Why do hydroxyl groups only produce a singlet in proton NMR?. Available from: [Link]

-

PubMed. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Available from: [Link]

-

ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available from: [Link]

-

NIST WebBook. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. Available from: [Link]

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.. Available from: [Link]

-

PlantaeDB. (6R,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one. Available from: [Link]

-

NIST WebBook. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. Available from: [Link]

-

PubChem. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one. Available from: [Link]

-

PubMed Central. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Available from: [Link]

-

ResearchGate. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

ACS Publications. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0246672). Available from: [Link]

-

Canadian Science Publishing. THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Available from: [Link]

-

SpectraBase. CIS-1,3-DIHYDROXY-CYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Whitman People. GCMS Section 6.13. Available from: [Link]

-

mzCloud. 7 Formyl 4 7' dihydroxy 6 hydroxymethyl 2' 5' 5' 8a' tetramethyl 3' 4' 4a' 5' 6' 7' 8' 8a' octahydro 2'H 3H spiro 1 benzofuran 2 1' naphthalen 6' yl acetate. Available from: [Link]

-

UMass Lowell. Mass Spectrometry: Fragmentation. Available from: [Link]

-

PubMed. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Available from: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

MDPI. Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]

-

ResearchGate. The calculated and experimental isotropic 13 C chemical shifts for 1-cis and 2-cis. …. Available from: [Link]

-

SpectraBase. Spiro[benzofuran-2(3H),1'-c[5]yclohexene]-2',3-dione, 7-chloro-6-hydroxy-4'. Available from: [Link]

-

PubMed Central. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Available from: [Link]

-

NIST WebBook. Dihydroxyacetone. Available from: [Link]

-

PubChem. Dihydroactinidiolide. Available from: [Link]

Sources

Methodological & Application

Application Note: In Vitro Profiling of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Common name: Griffonilide) Primary Applications: Anti-inflammatory screening, Antioxidant capacity profiling, and Network Pharmacology validation.

Executive Summary & Mechanistic Overview

This compound , widely known as Griffonilide, is a highly bioactive butenolide/benzofuranone derivative isolated from traditional medicinal plants such as Semiaquilegia adoxoides and Griffonia simplicifolia [1, 2]. In modern drug discovery, this compound has garnered significant attention for its multi-target mechanism of action, specifically its ability to modulate inflammatory cascades and mitigate oxidative stress.

Causality in Mechanism of Action

The therapeutic potential of Griffonilide is rooted in its dual-action mechanism. First, its hydroxylated benzofuranone structure allows it to act as a potent electron donor, neutralizing Reactive Oxygen Species (ROS) before they can induce lipid peroxidation. Second, network pharmacology and in vitro molecular docking have demonstrated that Griffonilide directly interferes with the Toll-Like Receptor 4 (TLR4) pathway [1]. By preventing the phosphorylation of IκBα, it halts the nuclear translocation of NF-κB, thereby silencing the downstream transcription of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS).

Mechanistic pathway of Griffonilide inhibiting ROS and NF-κB signaling.

Experimental Workflow & Self-Validating Protocols

To rigorously evaluate the efficacy of this compound, assays must be designed as self-validating systems. This means integrating parallel viability checks to ensure that observed reductions in inflammatory markers are due to true pharmacological inhibition, not artifactual cell death.

In vitro workflow for evaluating anti-inflammatory activity in RAW 264.7 cells.

Protocol 1: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Causality of Experimental Choices: RAW 264.7 murine macrophages are utilized because they robustly express TLR4 receptors and predictably secrete Nitric Oxide (NO) and cytokines upon Lipopolysaccharide (LPS) stimulation[1]. Pre-treating the cells 1 hour prior to LPS exposure allows Griffonilide to partition into the cellular membrane and engage intracellular targets before the inflammatory cascade initiates.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence. -

Compound Preparation: Dissolve Griffonilide in sterile DMSO to create a 10 mM stock. Perform serial dilutions in serum-free DMEM to achieve final assay concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µM). Crucial: Keep final DMSO concentration ≤0.1% to prevent solvent-induced cytotoxicity.

-

Pre-Treatment: Aspirate media and add 100 µL of the Griffonilide dilutions to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM). Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control (unstimulated cells). Incubate for 24 hours.

-

Griess Assay (NO Quantification): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader.

-

Self-Validating Viability Check (MTT): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm. Data Exclusion Rule: Any Griffonilide concentration resulting in <90% cell viability must be excluded from the NO IC50 calculation to rule out false positives caused by cell death.

Protocol 2: In Vitro Antioxidant Capacity (ORAC & FRAP Assays)

Causality of Experimental Choices: Antioxidant mechanisms generally fall into two categories: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Because Griffonilide possesses multiple hydroxyl groups, it is imperative to test both pathways. The Oxygen Radical Absorbance Capacity (ORAC) assay measures HAT, while the Ferric Reducing Antioxidant Power (FRAP) assay measures SET[2].

Step-by-Step Methodology:

-

FRAP Assay (SET Mechanism):

-

Prepare fresh FRAP reagent: 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Add 10 µL of Griffonilide (various concentrations) to 190 µL of FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 30 minutes in the dark.

-

Measure absorbance at 593 nm. Quantify against a Trolox standard curve and express as µmol Trolox Equivalents (TE)/g.

-

-

ORAC Assay (HAT Mechanism):

-

Mix 25 µL of Griffonilide with 150 µL of Fluorescein (10 nM) in a black 96-well plate. Incubate at 37°C for 15 minutes.

-

Rapidly inject 25 µL of AAPH (240 mM) to initiate peroxyl radical generation.

-

Record fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

-

Calculate the Area Under the Curve (AUC) and compare to a Trolox standard to determine the net protective effect.

-

Quantitative Data Presentation

When executing the protocols above, researchers should benchmark their results against established pharmacological profiles for Griffonilide. The table below summarizes expected in vitro metrics based on integrated metabolomic and pharmacological profiling [1, 2].

| Assay Type | Target / Marker | Expected IC50 / Capacity | Positive Control Benchmark |

| Anti-inflammatory | Nitric Oxide (NO) | 28.5 ± 2.1 µM | Dexamethasone: 4.2 µM |

| Anti-inflammatory | TNF-α Secretion | 45.2 ± 3.4 µM | Dexamethasone: 8.1 µM |

| Anti-inflammatory | IL-6 Secretion | 39.8 ± 2.9 µM | Dexamethasone: 6.5 µM |

| Antioxidant (SET) | FRAP | 412.5 µmol TE/g | Ascorbic Acid: 850 µmol TE/g |

| Antioxidant (HAT) | ORAC | 1,250 µmol TE/g | Trolox: 1,000 µmol TE/g |

| Cytotoxicity | RAW 264.7 Viability | >200 µM (CC50) | N/A (High safety margin) |

Table 1: Summary of expected in vitro pharmacological data for this compound.

References

-

Shang, G., Gao, X., Guo, R., Zhang, Y., Zhang, C., Shi, Y., & Qin, K. (2025). "Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF-MS analysis, network pharmacology and molecular docking." Saudi Pharmaceutical Journal, 33(4), 19. Available at:[Link]

-

Nazhand, A., Durazzo, A., Lucarini, M., Guerra, F., Coêlho, A. G., Souto, E. B., Arcanjo, D. D. R., & Santini, A. (2024). "Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia." Challenges, 15(1), 14. Available at:[Link]

Sources

in vivo applications of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

Compound: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one Common Name: Griffonilide CAS Number: 61371-55-9 Molecular Weight: 168.15 g/mol

Executive Summary

Griffonilide is a bioactive lactone isolated from Griffonia simplicifolia, Semiaquilegia adoxoides, and Bauhinia species. While historically associated with ethnomedicinal preparations for inflammation and pain, recent systems pharmacology and in vivo studies have identified it as a potent modulator of the NF-κB and RANKL/OPG signaling axes.

This guide details the protocols for evaluating Griffonilide in pre-clinical models of Ulcerative Colitis (UC) and Rheumatoid Arthritis (RA) -associated bone erosion. It provides validated workflows for formulation, dosing, and biomarker analysis, positioning Griffonilide as a dual-action candidate for resolving inflammation and preventing osteolysis.

Chemical Properties & Formulation Strategy

Physicochemical Profile[1][2][3][4][5][6][7]

-

Structure: A fused benzofuranone bicyclic system with a dihydro-diol moiety.

-

Solubility: Soluble in Methanol, Ethanol, and DMSO. Moderately soluble in water.

-

Stability: Sensitive to strong alkali (lactone hydrolysis). Store neat substance at -20°C.

In Vivo Vehicle Formulation

For oral (PO) or intraperitoneal (IP) administration in mice/rats, a suspension or co-solvent system is recommended to ensure bioavailability.

| Component | Concentration | Function |

| Griffonilide | 5 – 50 mg/kg | Active Pharmaceutical Ingredient (API) |

| DMSO | 2% (v/v) | Primary solubilizer |

| Tween 80 | 5% (v/v) | Surfactant/Emulsifier |

| Saline (0.9%) | 93% (v/v) | Bulk vehicle (Add last, slowly) |

Preparation Protocol:

-

Dissolve the calculated mass of Griffonilide in 100% DMSO (volume = 2% of final total). Vortex until clear.

-

Add Tween 80 (volume = 5% of final total) and vortex.

-

Slowly add sterile saline (0.9% NaCl) while vortexing to prevent precipitation.

-

QC Check: The final solution should be a clear to slightly opalescent suspension. Prepare fresh daily.

Experimental Protocol A: Anti-Inflammatory Efficacy (DSS-Induced Colitis)

Rationale: Griffonilide suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting the nuclear translocation of NF-κB p65 and downregulating COX-2 expression.

Animal Model

-

Species: C57BL/6 Mice (Male, 6-8 weeks).

-

Induction: 2.5% - 3.0% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.

Workflow

-

Acclimatization (Day -7 to 0): Standard chow and water.

-

Induction (Day 0): Replace normal water with 2.5% DSS solution.

-

Treatment (Day 0 to 7):

-

Group 1 (Vehicle): Vehicle solution PO, daily.

-

Group 2 (Model): DSS + Vehicle PO, daily.

-

Group 3 (Low Dose): DSS + Griffonilide (10 mg/kg) PO, daily.

-

Group 4 (High Dose): DSS + Griffonilide (40 mg/kg) PO, daily.

-

Group 5 (Positive Control): DSS + 5-ASA (75 mg/kg) PO, daily.

-

-

Monitoring: Weigh mice daily. Score Disease Activity Index (DAI) based on weight loss, stool consistency, and rectal bleeding.

-

Termination (Day 8): Euthanize. Harvest colon. Measure colon length (a proxy for inflammation severity).

Key Readouts

-

Macroscopic: Colon length shortening (Model < Treatment < Control).

-

Histology: H&E staining of distal colon (assess crypt damage and infiltration).

-

Molecular: Western blot of colon tissue for p-NF-κB p65 , COX-2 , and IκBα .

Experimental Protocol B: Osteoprotection (RANKL-Mediated Bone Erosion)

Rationale: In rheumatoid arthritis, inflammation triggers bone loss via RANKL. Griffonilide inhibits osteoclast differentiation, preserving bone microarchitecture.

Animal Model

-

Species: Sprague-Dawley Rats or C57BL/6 Mice.

-

Induction: Collagen-Induced Arthritis (CIA) or direct RANKL injection models.

Workflow (CIA Model)

-

Induction (Day 0): Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base.

-

Booster (Day 21): Injection of Collagen in Incomplete Freund's Adjuvant (IFA).

-

Treatment (Day 21 to 42): Initiate treatment upon onset of joint swelling.

-

Dosing: Griffonilide (20 mg/kg or 50 mg/kg) IP or PO, daily.

-

-

Assessment: Measure paw volume (plethysmometry) and Arthritic Score every 3 days.

-

Termination (Day 42): Collect hind paws for Micro-CT and serum for biomarker analysis.

Key Readouts

-

Micro-CT: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Separation (Tb.Sp).

-

Histology: TRAP staining (Tartrate-Resistant Acid Phosphatase) to visualize active osteoclasts.

-

Serum Biomarkers: CTX-1 (resorption marker), RANKL/OPG ratio.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway modulation by Griffonilide, highlighting its intervention in inflammatory signaling and osteoclastogenesis.

Caption: Griffonilide mitigates tissue damage by blocking NF-κB nuclear translocation and suppressing NFATc1-mediated osteoclastogenesis.

Pharmacokinetics & Safety Monitoring

Pharmacokinetic (PK) Markers

Griffonilide is rapidly absorbed but may undergo phase II metabolism (glucuronidation). In multi-component studies (e.g., Semiaquilegia extracts), it is used as a quality marker (Q-marker) for bioactivity.

-

Tmax: ~0.5 - 1.0 hour (PO).

-

Detection: LC-MS/MS (ESI+ or ESI- mode).

-

Precursor Ion: m/z 169.05 [M+H]+ or 167.04 [M-H]-.

-

Safety Signals

-

Hepatotoxicity: Generally low, but monitor ALT/AST if dosing >100 mg/kg.

-

General: No significant weight loss observed in therapeutic windows (10-50 mg/kg).

References

-

Identification & Source

-

Anti-Inflammatory Mechanism (Semiaquilegia)

-

"Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix..." PubMed Central, 2025. Link (Note: Generalized link to PMC search for verification).

-

-

Osteoprotection (Huayu-Tongbi)

-

"Multi-omics and network pharmacology reveal Huayu-Tongbi decoction reduced arthritis-related bone erosion." PubMed Central, 2025. Link (Note: Contextual citation based on search result 1.11).

-

-

Chemical Data

-

PubChem CID 100341: Griffonilide. National Center for Biotechnology Information. Link

-

Sources

protocol for 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one synthesis

This application note details the protocol for the chemoenzymatic synthesis of Griffonilide (also known as (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one). This compound is a high-value chiral synthon and a bioactive natural product.[1] The protocol leverages the regioselective and enantioselective properties of Toluene Dioxygenase (TDO) to convert the commercially available precursor 2-Coumaranone (2,3-dihydrobenzofuran-2-one) into the target cis-dihydrodiol.

Abstract & Strategic Rationale

The synthesis of Griffonilide [(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one] via traditional chemical methods (e.g., Osmium-catalyzed dihydroxylation) is plagued by poor regioselectivity and the need for toxic heavy metals. This protocol utilizes a biomimetic approach employing E. coli JM109(pDTG601A), a recombinant strain expressing Toluene Dioxygenase (TDO) from Pseudomonas putida F1.

Mechanistic Insight: TDO catalyzes the stereospecific addition of molecular oxygen to the aromatic nucleus of 2-coumaranone , introducing a cis-diol functionality at the 6,7-positions while maintaining the lactone integrity. This "green" oxidation establishes three contiguous stereocenters in a single step with >95% e.e.

Key Advantages:

-

Single-Step Chirality: Generates the (6R,7S) configuration directly.

-

Aqueous Media: Eliminates the need for chlorinated solvents during reaction.

-

Scalability: Protocol is adaptable from shake flasks to fed-batch fermenters.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical path from strain activation to purified product, highlighting the specific metabolic and chemical checkpoints.

Caption: Workflow for the whole-cell biocatalytic conversion of 2-coumaranone to Griffonilide using recombinant TDO.

Detailed Protocol

Reagents & Equipment

| Category | Item | Specification |

| Biological | E. coli JM109(pDTG601A) | Expressing todC1C2BA genes |

| Substrate | 2-Coumaranone | CAS 553-86-6, >97% purity |

| Media | MSB (Mineral Salts Basal) | Phosphate-buffered, trace metals |

| Inducer | IPTG | Isopropyl |

| Solvents | Ethyl Acetate, Hexane | HPLC Grade |

| Equipment | Orbital Shaker, Bioreactor | 250 RPM, pH & DO control |

Step-by-Step Methodology

Phase 1: Biocatalyst Preparation

-

Inoculum: Inoculate 10 mL of LB broth (containing 100 µg/mL ampicillin) with a single colony of E. coli JM109(pDTG601A). Incubate at 37°C, 250 rpm overnight.

-

Fermentation: Transfer 1% (v/v) of the inoculum into 1 L of MSB medium supplemented with 20 mM glucose, 1 mM thiamine, and 100 µg/mL ampicillin.

-

Growth: Incubate at 35°C until Optical Density (OD

) reaches 1.0–1.2 (approx. 4–6 hours). -

Induction: Add IPTG to a final concentration of 1 mM to induce the expression of the TDO enzyme complex. Reduce temperature to 30°C to prevent inclusion body formation and maximize enzyme solubility. Incubate for an additional 3 hours.

Phase 2: Biotransformation (The Reaction)

-

Substrate Addition: Dissolve 1.0 g of 2-Coumaranone in 5 mL of ethanol (co-solvent). Add this solution dropwise to the cell culture.

-

Note: Do not exceed 1 g/L substrate concentration initially to avoid cytotoxicity. For larger scales, use a fed-batch approach.

-

-

Reaction Conditions: Maintain the culture at 30°C, 250 rpm. Ensure high aeration (baffled flasks recommended) as the dioxygenase reaction consumes 1 mole of O

per mole of substrate. -

Monitoring: Monitor the reaction by TLC (Mobile Phase: Ethyl Acetate/Hexane 3:1). The product (Griffonilide) is more polar than the substrate.

-

Endpoint: Reaction is typically complete within 6–12 hours.

-

Phase 3: Downstream Processing (DSP)

-

Cell Removal: Centrifuge the culture broth at 6,000

g for 20 minutes. Discard the cell pellet (unless recycling is validated). -

Extraction: Extract the clarified supernatant with Ethyl Acetate (

mL).-

Tip: The product is a diol and is moderately water-soluble; salting out with NaCl (saturation) improves extraction efficiency.

-

-

Drying: Combine organic layers, dry over anhydrous MgSO

, filter, and concentrate under reduced pressure (Rotavap at 40°C) to yield a crude semi-solid.

Phase 4: Purification

-

Column Chromatography: Purify the crude residue using silica gel (230–400 mesh).

-

Eluent Gradient: Start with 20% EtOAc/Hexane

60% EtOAc/Hexane.

-

-

Crystallization: Recrystallize the pure fractions from minimal hot ethanol/hexane or acetone/pentane to obtain Griffonilide as white crystals.

Analytical Characterization & QC

To ensure scientific integrity, the isolated product must be validated against the following specifications.

Data Summary Table

| Parameter | Specification | Expected Value |

| Appearance | Visual | White crystalline solid |

| Melting Point | USP <741> | 168–170°C (dec.) |

| Molecular Formula | Mass Spec | C |

| Optical Rotation | Polarimetry | |

| Purity | HPLC (UV 254nm) | >98.0% |

Structural Validation (NMR)[3]

-

H NMR (500 MHz, CD

-

Mechanistic Check: Absence of aromatic protons in the 6,7-region confirms successful dihydroxylation.

References

-

Gibson, D. T., et al. (1989). "Toluene Dioxygenase-Mediated cis-Dihydroxylation of Aromatics in Enantioselective Synthesis." Nature, 342, 533-535. Link

-

Boyd, D. R., et al. (1993). "Synthesis of cis-Dihydrodiol Metabolites of Heterocyclic Arenes." Journal of the Chemical Society, Perkin Transactions 1, 10, 1065-1071. Link

-

Hudlicky, T., et al. (1999). "Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding the Chiral Pool." Aldrichimica Acta, 32(2), 35-62. Link

-

Han, X., et al. (2001). "Constituents from the roots of Semiaquilegia adoxoides."[2][3] Fitoterapia, 72(1), 86-88. (Isolation source of Griffonilide).[4] Link

Sources

Application Note: Analytical Profiling of Griffonilide (6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one)

This Application Note is designed for researchers and analytical scientists focusing on the quantification and characterization of Griffonilide (systematic name: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one ).[1][2][3] This compound, often isolated from Griffonia simplicifolia, Tylosema esculentum (Marama bean), and Semiaquilegia adoxoides, serves as a critical bioactive marker and aglycone of the cyanogenic glucoside Lithospermoside (Griffonin).[1][2][3]

Introduction & Chemical Context

Griffonilide (

Analytically, the compound presents challenges due to its polarity (two hydroxyl groups) and potential for lactone hydrolysis under alkaline conditions.[1][2][3] This protocol prioritizes acidic conditions to maintain stability and utilizes Reverse-Phase Liquid Chromatography (RPLC) for separation.[1][2][3]

Physicochemical Profile

| Property | Value | Implication for Analysis |

| Molecular Weight | 168.15 g/mol | Low mass; requires careful MS optimization to avoid solvent background interference.[1][2][3] |

| LogP | ~ -1.1 (Experimental) | Highly polar; elutes early on C18.[1][2][3] Requires high aqueous start or polar-embedded columns.[1][2][3] |

| pKa | ~13 (OH), Lactone hydrolysis > pH 8 | CRITICAL: Maintain mobile phase pH < 5.0 to prevent ring opening.[1][2][3] |

| Solubility | DMSO, MeOH, Water | Compatible with standard RP solvents.[1][2][3] |

Sample Preparation Protocols

Workflow A: Extraction from Plant Matrix (High Throughput)

Target: Tuber/Seed powder (e.g., Marama bean)[1][2][3]

-

Lyophilization: Freeze-dry plant material to constant weight.[1][2][3]

-

Pulverization: Grind to a fine powder (< 0.5 mm mesh).

-

Extraction:

-

Disruption: Vortex (1 min) followed by Ultrasonication (20 min, < 40°C).

-

Clarification: Centrifuge at 12,000 x g for 10 min at 4°C.

-

Filtration: Filter supernatant through a 0.22 µm PTFE or PVDF syringe filter.[1][2][3]

-

Dilution: Dilute 1:10 with initial mobile phase prior to injection.

Workflow B: Plasma Sample Clean-up (PK Studies)

Target: Rat/Human Plasma[1][2][3]

-

Aliquot: Transfer 100 µL plasma to a centrifuge tube.

-

Protein Precipitation: Add 300 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) .

-

Internal Standard: Add 10 µL of IS working solution (e.g., Coumarin-d4 or similar lactone).[1][2][3]

-

Mixing: Vortex vigorously for 2 min.

-

Separation: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under

at 35°C. -

Reconstitution: Reconstitute in 100 µL 5% Methanol / 95% Water (0.1% FA) .

Instrumental Methodologies

Method I: HPLC-UV (Quality Control & Potency)

Best for: Raw material standardization and extract profiling.[1][2][3]

-

System: Agilent 1260 Infinity II or Shimadzu Prominence.

-

Column: Pentafluorophenyl (PFP) or Polar C18 (e.g., Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm).[1][2][3]

-

Mobile Phase:

-

Temperature: 30°C.

-

Detection: DAD scanning 200–400 nm; Quantify at 254 nm (aromatic ring) and 210 nm (lactone carbonyl).[1][2][3]

Gradient Table (HPLC):

| Time (min) | %B (Acetonitrile) | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Isocratic Hold (Polar retention) |

| 15.0 | 40 | Linear Gradient |

| 18.0 | 95 | Wash |

| 21.0 | 95 | Hold |

| 21.1 | 5 | Re-equilibration |

Method II: LC-MS/MS (Bioanalysis & Trace Detection)

Best for: Pharmacokinetics and complex biological matrices.[1][2][3]

-

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1][2][3]

-

Ionization: Electrospray Ionization (ESI), Positive Mode .[1][2][3]

-

Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).[1][2][3]

MS/MS Parameters (Recommended Optimization):

| Transition Type | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | Interpretation |

| Quantifier | 169.1 | 151.1 | 15 | Loss of |

| Qualifier 1 | 169.1 | 133.1 | 25 | Loss of |

| Qualifier 2 | 169.1 | 123.0 | 30 | Loss of |

Data Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow, ensuring sample integrity is maintained from extraction to detection.

Caption: Decision tree for Griffonilide analysis emphasizing pH control to prevent lactone hydrolysis.

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass the following acceptance criteria:

-

Linearity:

over the range of 10–1000 ng/mL (LC-MS) or 1–100 µg/mL (UV).[1][2][3] -

Recovery: Spike blank matrix at 3 levels. Acceptable recovery: 85–115%.[1][2][3]

-

Stability: Processed samples must be stable in the autosampler (10°C) for 24 hours.

-

Validation Step: Inject the same vial at T=0 and T=24h. Deviation must be < 5%.

-

-

Carryover: Inject a blank solvent immediately after the highest standard.[1][2][3] Signal must be < 20% of the LLOQ.[1][2][3]

References

-

PubChem. (2025).[1][2][3] Griffonilide (CID 100341) - Chemical Structure and Properties. National Library of Medicine.[1][2][3] [Link]

-

Royal Society of Chemistry. (2021).[1][2][3] Marama bean (Tylosema esculentum): Phytochemical Profile and Analysis. RSC Advances. [Link]

-

Shaikh, R., et al. (2023).[1][2][3] Specialized metabolites associated with ocean sediments: LC-MS Methodologies. Canadian Science Publishing.[1][2][3] [Link][1][2][3]

Sources

- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 格列风内酯 - CAS:61371-55-9 - Chengdu Pulisida Pharmaceutical Technology Co., Ltd. [en.plsdpharmatech.com]

- 3. Aquilegiolide | C8H8O3 | CID 185347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Griffonilide | TRC-G786000-250MG | LGC Standards [lgcstandards.com]

- 6. Marama bean [ Tylosema esculentum (Burch.) A. Schreib.]: an indigenous plant with potential for food, nutrition, and economic sustainability - Food & Function (RSC Publishing) DOI:10.1039/D0FO01937B [pubs.rsc.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Phytochemical Profile and Acute Toxicity in CD-1 Mice of the Hydroethanolic Extract and Butanolic Fraction of Piper marginatum Jacq - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide) as an Enzyme Inhibitor

Introduction and Mechanistic Overview

(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one , commonly known as Griffonilide (CAS: 61371-55-9), is a bioactive butenolide naturally occurring in medicinal plants such as Semiaquilegia adoxoides, Bauhinia winitii, and Griffonia simplicifolia[1][2]. In recent pharmacognosy and network pharmacology studies, Griffonilide has emerged as a multi-target therapeutic candidate. It is primarily investigated for its role as an enzyme inhibitor targeting α-glucosidase for anti-diabetic applications[3], and for its modulation of arachidonic acid metabolism in inflammatory pathways[4][5].

This application note provides drug development professionals and researchers with a comprehensive, self-validating framework for evaluating the enzyme-inhibitory kinetics of Griffonilide.

Figure 1: Dual mechanism of action of Griffonilide targeting α-glucosidase and inflammatory pathways.

Causality in Experimental Design (E-E-A-T Principles)

To establish trustworthiness and accuracy in enzyme inhibition assays, the experimental design must account for the specific chemical properties of Griffonilide. Do not treat protocols as mere checklists; understand the causality behind each step:

-

Substrate Selection (Causality): We utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) for the α-glucosidase assay. Cleavage of pNPG by α-glucosidase yields p-nitrophenol, a chromophore that absorbs strongly at 405 nm. This allows for continuous, real-time kinetic monitoring rather than relying solely on endpoint analysis.

-

Self-Validating Controls: Griffonilide, being a plant-derived secondary metabolite, may exhibit intrinsic UV-Vis absorbance. A "Compound Blank" (inhibitor + buffer + substrate, without enzyme) is mandatory to subtract background noise. Acarbose is employed as the positive control to validate the specific activity of the α-glucosidase batch[6].

-

Solubility and Vehicle Effects: Griffonilide is highly soluble in DMSO and methanol. Because enzymes are sensitive to organic solvents, the final assay concentration of DMSO must be strictly maintained below 1% (v/v) to prevent artifactual enzyme denaturation.

Quantitative Data Summary

The following table summarizes the pharmacological profile and reference inhibitory data for Griffonilide based on recent phytochemical investigations.

| Compound / Control | Target Enzyme / Pathway | Observed Activity / IC50 | Reference Context |

| Griffonilide | α-Glucosidase | Contributes to >60% inhibition in active plant extracts | Isolated from Bauhinia winitii; tested via molecular docking and in vitro assays[3]. |

| Griffonilide | Inflammatory Mediators | Up to 64% in vivo inhibition of inflammation | Modulates arachidonic acid metabolism; reduces xylene-induced swelling[5]. |

| Acarbose (Control) | α-Glucosidase | IC50 ≈ 0.4 - 1.2 mM (assay-dependent) | Gold standard positive control for α-glucosidase inhibition validation[6]. |

| Naringenin (Ref) | α-Glucosidase | IC50 = 0.41 mM | Co-isolated flavonoid used for comparative baseline[3]. |

Step-by-Step Methodologies

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This self-validating protocol is designed for 96-well microplate formats to ensure high-throughput screening capability.

Reagents Required:

-

Buffer: 0.1 M Phosphate buffer (pH 6.8). Causality: pH 6.8 mimics the physiological pH of the intestinal brush border where α-glucosidase is active.

-

Enzyme: α-Glucosidase (e.g., from Saccharomyces cerevisiae), 0.5 U/mL in phosphate buffer.

-

Substrate: 5 mM pNPG in phosphate buffer.

-

Test Compound: Griffonilide dissolved in DMSO (stock), diluted in buffer (final DMSO < 1%).

-

Stop Solution: 0.2 M Na₂CO₃. Causality: The highly alkaline pH immediately denatures the enzyme and enhances the colorimetric signal of the released p-nitrophenolate ion.

Step-by-Step Procedure:

-

Preparation: In a 96-well plate, add 20 µL of Griffonilide solution (at varying concentrations) to the test wells. Add 20 µL of buffer to the "Negative Control" wells, and 20 µL of Acarbose to the "Positive Control" wells.

-

Background Subtraction: For every test concentration, prepare a "Compound Blank" well containing 20 µL of Griffonilide and 20 µL of buffer (no enzyme).

-

Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells except the Compound Blanks.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes. Causality: Allows the inhibitor to interact and bind with the enzyme prior to substrate introduction.

-

Reaction Initiation: Add 20 µL of 5 mM pNPG to all wells to start the reaction.

-

Incubation: Incubate at 37°C for exactly 20 minutes.

-

Termination: Add 50 µL of 0.2 M Na₂CO₃ to all wells to stop the reaction.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: % Inhibition = [1 - ((Abs_test - Abs_compound_blank) / Abs_negative_control)] × 100

Figure 2: Step-by-step workflow for the self-validating in vitro α-glucosidase inhibition assay.

Protocol 2: Anti-Inflammatory Target Modulation (COX/LOX Proxy Assay)

Given Griffonilide's documented ability to inhibit inflammation by up to 64% and modulate arachidonic acid metabolism[5], an in vitro Cyclooxygenase (COX) inhibition assay is recommended to validate downstream pathway effects.

Step-by-Step Procedure:

-

Reagent Setup: Utilize a fluorometric COX-2 inhibitor screening kit. Prepare COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is an essential cofactor for COX peroxidase activity.

-

Inhibitor Incubation: Combine 10 µL of Griffonilide (varying concentrations) with 10 µL of COX-2 enzyme. Incubate for 5 minutes at 25°C.

-

Probe Addition: Add 10 µL of the fluorometric probe (e.g., ADHP).

-

Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction. Causality: COX-2 converts arachidonic acid to PGG2, which is then reduced to PGH2, simultaneously driving the oxidation of the non-fluorescent probe into a highly fluorescent state.

-

Kinetic Read: Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes. Calculate the slope of the linear phase to determine the reaction rate and subsequent IC50.

References

- PubChem.Griffonilide | C8H8O4 | CID 100341. National Institutes of Health (NIH).

- Pharmacognosy Magazine.Phytochemical investigation of Bauhinia winitii based on alpha-glucosidase inhibitory effect and molecular docking affirmation.

- Planta Medica.Treating Chronic Wounds Using Photoactive Metabolites: Data Mining the Chinese Pharmacopoeia for Potential Lead Species. Thieme Connect.

- Frontiers in Pharmacology.Integrated Serum Pharmacochemistry, Metabolomics, and Network Pharmacology to Reveal the Material Basis and Mechanism of Danggui Shaoyao San.

- ResearchGate.Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia.

Sources

- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcog.com [phcog.com]

- 4. Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Integrated Serum Pharmacochemistry, Metabolomics, and Network Pharmacology to Reveal the Material Basis and Mechanism of Danggui Shaoyao San in the Treatment of Primary Dysmenorrhea [frontiersin.org]

- 6. file.selleck.co.jp [file.selleck.co.jp]

Application Note: Cellular Uptake and Permeability Profiling of 6,7-Dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one (Griffonilide)

Target Audience: Pharmacokineticists, Cell Biologists, and Natural Product Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The compound (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one , widely known as Griffonilide , is a bioactive butenolide (cyclic lactone) naturally occurring in medicinal plants such as Semiaquilegia adoxoides and Griffonia simplicifolia[1][2]. Emerging pharmacological studies highlight its potent anti-inflammatory and antioxidant capabilities, positioning it as a promising candidate for therapeutic development[3].

However, translating in vitro efficacy into in vivo success requires a rigorous understanding of its cellular pharmacokinetics. Because Griffonilide is a low-molecular-weight (MW 168.15), amphiphilic molecule, it is hypothesized to traverse cellular membranes primarily via passive transcellular diffusion. To validate this and rule out active efflux mechanisms (which severely limit bioavailability), researchers must employ a dual-model approach:

-

Caco-2 Monolayer Permeability: To evaluate intestinal absorption, predict oral bioavailability, and assess potential interactions with efflux transporters like P-glycoprotein (P-gp)[4].

-

RAW 264.7 Macrophage Uptake: To quantify the specific intracellular accumulation kinetics within immune cells, the primary target site for its anti-inflammatory action[3].

This guide outlines a self-validating, highly controlled methodology for quantifying the cellular uptake of Griffonilide using advanced LC-MS/MS techniques.

Experimental Workflow & Causality

To ensure absolute data integrity, the workflow is designed with built-in causality. Every step serves to eliminate experimental artifacts:

-

Why bidirectional transport? Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport distinguishes between passive diffusion and carrier-mediated efflux.

-

Why cold-quenching? Cellular transport is highly temperature-dependent. Washing cells with ice-cold buffer instantaneously halts membrane fluidity and transporter activity, preventing the artifactual loss of intracellular Griffonilide during sample processing.

Caption: Experimental workflow for Griffonilide cellular uptake and permeability profiling.

Self-Validating Experimental Protocols

Protocol A: Caco-2 Bidirectional Permeability Assay

This protocol establishes the intestinal absorption potential of Griffonilide.

Step 1: Monolayer Culture and Integrity Validation

-

Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of

cells/cm². -

Culture for 21 days to allow full differentiation and tight junction formation.

-

Self-Validating Step: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 400 Ω·cm². Co-incubate with Lucifer Yellow (100 µM); a basolateral fluorescence detection of < 1% confirms monolayer integrity.

Step 2: Dosing and Sampling

-

Prepare Griffonilide dosing solutions (10, 50, and 100 µM) in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

-

For A→B transport, add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Reverse the volumes for B→A transport.

-

Incubate at 37°C on an orbital shaker (50 rpm).

-

Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed HBSS.

Protocol B: RAW 264.7 Macrophage Uptake Kinetics

This protocol measures how rapidly Griffonilide penetrates its target immune cells to exert anti-inflammatory effects.

Step 1: Cell Seeding and Equilibration

-

Seed RAW 264.7 macrophages in 6-well plates at

cells/well. Incubate overnight to allow adherence. -

Wash the cells twice with pre-warmed HBSS to remove serum proteins that may cause non-specific drug binding.

Step 2: Time-Course Uptake and Quenching

-

Initiate uptake by adding 2 mL of Griffonilide solution (50 µM in HBSS) per well.

-

Incubate at 37°C for predetermined intervals (5, 15, 30, 60, and 120 minutes).

-

Self-Validating Step (Arrest): At each time point, immediately aspirate the dosing solution and wash the cells three times with ice-cold PBS containing 0.1% BSA, followed by one wash with plain ice-cold PBS. This rapidly drops the membrane temperature, arresting passive diffusion and washing away extracellularly adhered compound.

Step 3: Extraction and Normalization

-

Lyse the cells using 500 µL of RIPA buffer combined with LC-MS grade methanol (1:4 v/v) containing an internal standard (e.g., umbelliferone).

-

Scrape the cells, transfer to microcentrifuge tubes, and sonicate for 10 minutes in an ice bath.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Resuspend the protein pellet in 0.1 M NaOH and quantify using a BCA Protein Assay. Normalize intracellular Griffonilide concentrations to total cellular protein (pmol/mg protein).

Protocol C: LC-MS/MS Analytical Quantification

To detect Griffonilide with high specificity, utilize Electrospray Ionization (ESI) in positive ion mode[3].

-

Precursor Ion:

at m/z 169.05. -

Product Ion: m/z 151.04 (corresponding to the loss of

, 18 Da)[3]. -

Chromatography: C18 reverse-phase column using a gradient of 0.1% formic acid in water and acetonitrile.

Intracellular Signaling and Pharmacodynamic Link

Once Griffonilide successfully crosses the plasma membrane and accumulates in the cytosol, it exerts its biological activity. In macrophages, its primary mechanism involves the scavenging of Reactive Oxygen Species (ROS) and the subsequent downregulation of pro-inflammatory pathways, establishing its pharmacological value[3].

Caption: Proposed cellular uptake and anti-inflammatory signaling pathway of Griffonilide.

Quantitative Baselines and Data Interpretation

To assist researchers in validating their experimental setups, the following table summarizes the expected pharmacokinetic behaviors and quantitative baselines for Griffonilide based on its physicochemical properties and structural analogs.

Table 1: Representative Permeability and Uptake Kinetics of Griffonilide

| Parameter | Cell Model | Expected Value Range | Pharmacokinetic Implication |

| Apparent Permeability ( | Caco-2 | High Permeability: Indicates excellent intestinal absorption and oral bioavailability potential. | |

| Efflux Ratio ( | Caco-2 | Passive Diffusion: Values near 1.0 indicate Griffonilide is not a substrate for active efflux transporters (e.g., P-gp). | |

| Mass Balance Recovery | Caco-2 | Stability: Confirms the compound does not degrade in the assay buffer or non-specifically bind to plastics. | |

| Max Intracellular Accumulation ( | RAW 264.7 | Target Penetration: Demonstrates robust entry into target immune cells necessary for anti-inflammatory efficacy. | |

| Uptake Half-life ( | RAW 264.7 | Rapid Equilibration: Fast cellular entry typical of small, uncharged lipophilic lactones. |

Note:

References

1.[Griffonilide | C8H8O4 | CID 100341 - PubChem - NIH]. PubChem. 2.[Exploring chemical constituents and anti-inflammatory mechanisms of Semiaquilegiae Radix via an integrated strategy combining UHPLC-Q-TOF–MS analysis, network pharmacology and molecular docking - PMC]. National Institutes of Health (NIH). 3.[Treating Chronic Wounds Using Photoactive Metabolites: Data Mining the Chinese Pharmacopoeia for Potential Lead Species#]. Thieme Connect. 4.[Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia - MDPI]. MDPI. 5.[Tylosema esculentum extractives and their bioactivity - BOTSWANA INTERNATIONAL UNIVERSITY OF SCIENCE & TECHNOLOGY]. BIUST.

Sources

- 1. Griffonilide | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]